(S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol
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Overview
Description
(S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with a hydroxyl group and a 4-methylpyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpyridine and (S)-pyrrolidin-3-ol.
Formation of Intermediate: The 4-methylpyridine is first converted to an appropriate intermediate, often through halogenation or other functional group transformations.
Coupling Reaction: The intermediate is then coupled with (S)-pyrrolidin-3-ol under suitable conditions, such as using a base and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and reaction time.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyridine ring using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated products or modified pyridine rings.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing biological pathways. For example, it may inhibit enzymes involved in neurotransmitter synthesis or modulate receptor activity in the central nervous system.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-Methylpyridin-2-yl)pyrrolidine: Lacks the hydroxyl group, making it less polar and potentially altering its biological activity.
(S)-1-(4-Methylpyridin-2-yl)pyrrolidin-2-ol: The hydroxyl group is positioned differently, which may affect its reactivity and interactions with molecular targets.
(S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-one: Contains a ketone group instead of a hydroxyl group, leading to different chemical properties and reactivity.
Uniqueness
(S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature and the presence of both a hydroxyl group and a pyridine ring make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(3S)-1-(4-methylpyridin-2-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-2-4-11-10(6-8)12-5-3-9(13)7-12/h2,4,6,9,13H,3,5,7H2,1H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQDNNYXSSLBQJ-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2CCC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=C1)N2CC[C@@H](C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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